2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazine ring substituted with a methoxy-methylphenyl group and an acetamide group linked to an isopropylphenyl moiety. Its unique structure suggests potential biological and chemical activities.
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)17-6-8-18(9-7-17)24-21(27)14-25-11-12-26(23(29)22(25)28)19-13-16(3)5-10-20(19)30-4/h5-13,15H,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDGJOMYPVICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate diketone precursors with hydrazine derivatives under controlled conditions.
Substitution reactions:
Acetamide formation: The final step involves the acylation of the amine group on the tetrahydropyrazine ring with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the tetrahydropyrazine ring can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.
DNA/RNA: Interaction with genetic material, influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Uniqueness
The unique combination of the methoxy-methylphenyl group and the isopropylphenyl group in 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide distinguishes it from other similar compounds. This specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
